![molecular formula C29H22S2 B14586542 Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- CAS No. 61484-66-0](/img/structure/B14586542.png)
Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- is a derivative of azulene, an aromatic organic compound known for its deep blue color. Azulene itself is an isomer of naphthalene and has a unique structure that contributes to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of phenylethynyl groups to phenylethyl groups.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenylethynylthio groups, using reagents such as halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), solvents like DMF or dichloromethane
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a probe for studying aromaticity and electronic properties.
Biology: Investigated for its potential as a fluorescent marker due to its unique optical properties.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors .
Mechanism of Action
The mechanism by which Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- exerts its effects is primarily related to its aromatic structure and electronic properties. The compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. These interactions can modulate the activity of the targets, leading to biological effects such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound, known for its deep blue color and aromatic properties.
Guaiazulene: A naturally occurring derivative with anti-inflammatory properties.
Vetivazulene: Another naturally occurring derivative with similar properties to guaiazulene.
Uniqueness
The combination of these substituents provides a distinct set of chemical and physical properties that differentiate it from other azulene derivatives .
Properties
CAS No. |
61484-66-0 |
|---|---|
Molecular Formula |
C29H22S2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4,6,8-trimethyl-1,3-bis(2-phenylethynylsulfanyl)azulene |
InChI |
InChI=1S/C29H22S2/c1-21-18-22(2)28-26(30-16-14-24-10-6-4-7-11-24)20-27(29(28)23(3)19-21)31-17-15-25-12-8-5-9-13-25/h4-13,18-20H,1-3H3 |
InChI Key |
USFJQMQMMBWFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=C2C(=C1)C)SC#CC3=CC=CC=C3)SC#CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine](/img/structure/B14586465.png)
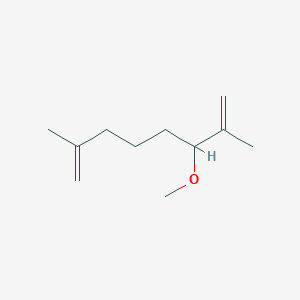
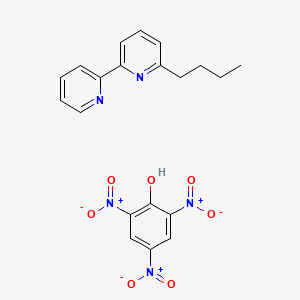
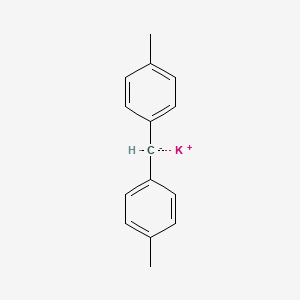

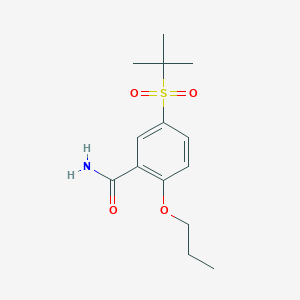
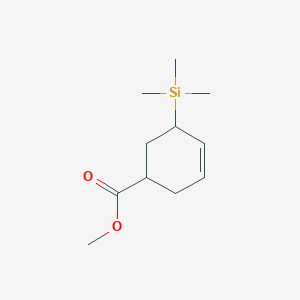

![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
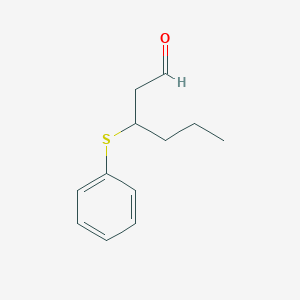
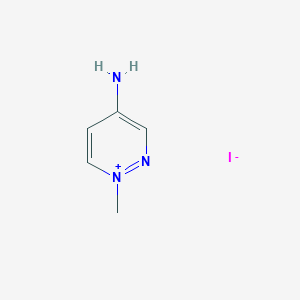

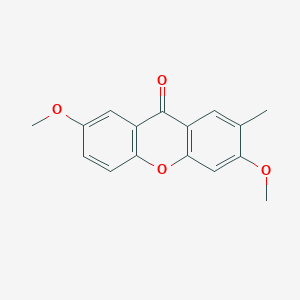
![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
